molecular formula C15H21N3O5 B12298340 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B12298340
M. Wt: 323.34 g/mol
InChI Key: UGLPMYSCWHTZQU-UHFFFAOYSA-N
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Description

2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and hydroxy groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino groups, followed by coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These methods ensure high purity and yield of the final product. The reaction conditions are optimized to maintain the stability of the compound and prevent degradation during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.

    Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino groups may produce primary amines.

Scientific Research Applications

2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: A structurally similar compound with a hydroxyphenyl group.

    Phenylalanine: Another amino acid with a similar backbone structure.

Uniqueness

2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid is unique due to its multiple amino and hydroxy groups, which provide a higher degree of reactivity and versatility in chemical reactions compared to similar compounds like tyrosine and phenylalanine.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H21N3O5

Molecular Weight

323.34 g/mol

IUPAC Name

2-[2-(2-aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)

InChI Key

UGLPMYSCWHTZQU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

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